N~2~-Benzylpyridine-2,5-diamine
Overview
Description
2-N-benzylpyridine-2,5-diamine is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.26 . It is a solid substance at room temperature .
Physical and Chemical Properties Analysis
2-N-benzylpyridine-2,5-diamine is a solid substance at room temperature . No further details about its physical and chemical properties were found in the search results.Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Polyimides : A study by Zhang et al. (2005) involved the synthesis of aromatic diamine monomers containing a pyridine unit. This included 2,6-Bis(3-aminobenzoyl)pyridine, highlighting its potential in developing polyimides with unique physical and thermal properties.
Dye Design and Evaluation
- Non-mutagenic Azo Dyes : Calogero et al. (1987) focused on synthesizing diaminobipyridines like 5,5'-diamino-2,2'-bipyridine as replacements for benzidine in azo dyes, finding them less genotoxic than benzidine-based dyes. This implies potential applications of related compounds in safer dye design (Calogero et al., 1987).
Luminescent Metal Complexes
- Brightly Luminescent Metal Complexes : Research by Williams (2009) explored the coordination chemistry of dipyridylbenzene compounds, structurally similar to terpyridine, for their potential in creating highly efficient luminescent metal complexes, suggesting relevance for compounds like 2-N-benzylpyridine-2,5-diamine in similar applications.
Medicinal Chemistry
- Treatment of Alzheimer's Disease : Mohamed et al. (2012) investigated 2-benzylpiperidin-N-benzylpyrimidin-4-amines as multifunctional agents for Alzheimer's disease treatment, highlighting the relevance of similar benzylpyridine structures in developing therapeutic compounds (Mohamed et al., 2012).
Electronic Structure and Spectroscopy
- Spectroscopic Investigations : Mathammal et al. (2015) conducted spectroscopic studies on 2-Benzylpyridine, providing insights into its electronic structure and vibrational characteristics, which could be relevant for understanding similar compounds (Mathammal et al., 2015).
Metal-Catalyzed Reactions
- Metal-Catalyzed Diamination : Cardona and Goti (2009) reviewed metal-catalyzed 1,2-diamination reactions, indicating the importance of such reactions in synthesizing compounds with 1,2-diamine motifs, relevant to structures like 2-N-benzylpyridine-2,5-diamine (Cardona & Goti, 2009).
Chemical Sensing
- Fluorescent Receptors for Metal Ions : Pawar et al. (2015) developed a chemosensor based on benzene-1,2-diamine structure for dual Ni2+ and Cu2+ recognition, suggesting potential applications of similar benzylpyridine structures in chemical sensing (Pawar et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-N-benzylpyridine-2,5-diamine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .
Mode of Action
It is known to interact with beta-secretase 1 . The interaction between the compound and its target may lead to changes in the activity of the enzyme, potentially affecting the processing of APP .
Biochemical Pathways
Given its target, it is likely to influence pathways related to the processing of app . The downstream effects of these changes could potentially impact the formation of beta-amyloid, a peptide associated with neurodegenerative diseases .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it may influence the processing of APP, potentially affecting the formation of beta-amyloid . Changes in beta-amyloid formation could have significant effects at the cellular level, particularly in neurons .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
It is known that diamines, which include 2-N-benzylpyridine-2,5-diamine, can react with dicarboxylic acids to form polyamides . This suggests that 2-N-benzylpyridine-2,5-diamine could interact with enzymes, proteins, and other biomolecules involved in these reactions.
Cellular Effects
It has been shown that derivatives of N-benzyl pyridine-2-one, a similar compound, have the potential to improve memory in mice by inhibiting scopolamine-induced acetylcholinesterase activity, oxidative and nitrosative stress, and improving locomotor activity and muscle grip strength .
Molecular Mechanism
It is known that amines, including diamines, can undergo various reactions such as alkylation, acylation, and elimination . These reactions involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Dosage Effects in Animal Models
It has been shown that N-benzyl pyridine-2-one derivatives have memory-enhancing potential in mice when administered at a dosage of 2 mg/kg .
Metabolic Pathways
It is known that diamines can react with dicarboxylic acids to form polyamides , suggesting that 2-N-benzylpyridine-2,5-diamine could be involved in similar metabolic pathways.
Transport and Distribution
It is known that the compound is a solid substance at room temperature , suggesting that it could be transported and distributed in a manner similar to other solid biochemical compounds.
Subcellular Localization
It is known that the compound is a solid substance at room temperature , suggesting that it could localize in a manner similar to other solid biochemical compounds.
Properties
IUPAC Name |
2-N-benzylpyridine-2,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8,13H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIMIBAZIQKSFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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